molecular formula C19H25NOS B6976586 3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol

3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol

Cat. No.: B6976586
M. Wt: 315.5 g/mol
InChI Key: CPBKSYWPRUHUHV-DQVOVIAYSA-N
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Description

3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol is a complex organic compound with a unique structure that includes a phenyl group, a thiophene ring, and a cyclopropyl group

Properties

IUPAC Name

3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS/c1-14(17-12-18(17)19-8-5-11-22-19)20-13-16(9-10-21)15-6-3-2-4-7-15/h2-8,11,14,16-18,20-21H,9-10,12-13H2,1H3/t14?,16?,17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBKSYWPRUHUHV-DQVOVIAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1C2=CC=CS2)NCC(CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H]1C[C@H]1C2=CC=CS2)NCC(CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diiodomethane and a zinc-copper couple.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Amino Alcohol: The final step involves the reductive amination of a suitable ketone intermediate to form the amino alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to the corresponding alkane using hydrogenation over a palladium catalyst.

    Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, typically in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the fully reduced alkane.

    Substitution: Formation of secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may act as an inhibitor or modulator of certain biological pathways, potentially affecting processes such as cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-1-ol
  • 3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-2-ol
  • 3-phenyl-4-[1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethylamino]butan-3-ol

Uniqueness

The unique combination of a phenyl group, a thiophene ring, and a cyclopropyl group in this compound sets it apart from similar compounds

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